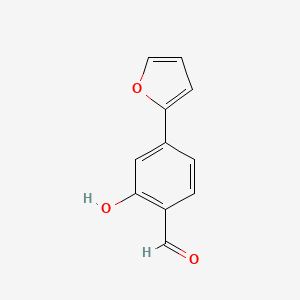

4-(Furan-2-yl)-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBDUKJERQBCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685021 | |

| Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-30-9 | |

| Record name | 4-(Furan-2-yl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Furan 2 Yl 2 Hydroxybenzaldehyde and Analogues

Direct Synthetic Approaches to 4-(Furan-2-yl)-2-hydroxybenzaldehyde

Direct synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of biaryl linkages. The Suzuki-Miyaura coupling is a particularly prominent method. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

A plausible and effective route is the Suzuki-Miyaura coupling of 4-bromo-2-hydroxybenzaldehyde with 2-furylboronic acid. This reaction benefits from the commercial availability of both starting materials. The general scheme for this transformation is as follows:

Scheme 1: Suzuki-Miyaura coupling of 4-bromo-2-hydroxybenzaldehyde with 2-furylboronic acid.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the yield of the desired product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90-110 | Good |

Interactive Data Table of Typical Suzuki-Miyaura Coupling Conditions

Another direct approach is the Stille coupling, which utilizes an organotin reagent in place of the organoboron compound. The reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(tributylstannyl)furan, catalyzed by a palladium complex, would also be expected to yield this compound.

Direct C-H arylation has also emerged as a powerful tool in biaryl synthesis. This method involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. In this context, the direct arylation of furan (B31954) at the C2-position with 4-bromo-2-hydroxybenzaldehyde could be a potential route, though regioselectivity can sometimes be a challenge.

Synthesis via Functional Group Interconversions on Precursor Molecules

The synthesis of this compound can also be accomplished through the modification of functional groups on precursor molecules that already contain the core furan-benzaldehyde structure.

Reactions Involving 2-Hydroxybenzaldehyde Derivatives

Starting with a suitably functionalized 2-hydroxybenzaldehyde derivative is a common strategy. For instance, a precursor with a leaving group at the 4-position, such as a triflate or a halide, can be coupled with a furan-containing organometallic reagent.

| 2-Hydroxybenzaldehyde Derivative | Furan Reagent | Coupling Reaction |

| 4-Trifloxy-2-hydroxybenzaldehyde | 2-Furylzinc chloride | Negishi Coupling |

| 4-Iodo-2-hydroxybenzaldehyde | 2-Furyltri-n-butyltin | Stille Coupling |

Table of Functional Group Interconversion Strategies Starting from 2-Hydroxybenzaldehyde Derivatives

Reactions Involving Furan-2-carbaldehyde Derivatives

Alternatively, the synthesis can commence from a furan-2-carbaldehyde derivative, with the subsequent construction of the substituted benzene (B151609) ring. This approach is generally more complex and less common for this specific target. One hypothetical route could involve the reaction of a furan-2-carbaldehyde derivative bearing a suitable dienophile with a diene to construct the six-membered ring via a Diels-Alder reaction, followed by aromatization and functional group manipulations.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not widely reported, one could envision a strategy involving, for example, a suitably substituted furan derivative, a four-carbon building block, and a dienophile in a domino reaction sequence to construct the substituted benzaldehyde (B42025) ring.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable processes. Key considerations include:

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy, especially when compared to classical named reactions that generate stoichiometric byproducts.

Use of Safer Solvents: Efforts are being made to replace traditional organic solvents like toluene and DMF with greener alternatives such as water, ethanol, or solvent-free conditions. Aqueous Suzuki-Miyaura couplings are becoming increasingly common.

Catalysis: The use of highly efficient and recyclable catalysts, such as palladium nanoparticles or catalysts immobilized on solid supports, can significantly reduce waste and the environmental impact of the synthesis.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Reaction Mechanism Investigations for Key Synthetic Transformations

The mechanism of the Suzuki-Miyaura coupling, a key transformation for the synthesis of this compound, has been extensively studied. The catalytic cycle is generally accepted to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromo-2-hydroxybenzaldehyde) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron species (2-furylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligand on the palladium catalyst plays a crucial role in each of these steps, influencing the rate and efficiency of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups within 4-(Furan-2-yl)-2-hydroxybenzaldehyde. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent feature is a broad absorption band for the hydroxyl (-OH) group, typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. The aldehyde carbonyl (C=O) group gives rise to a strong, sharp absorption peak, generally found between 1650 and 1700 cm⁻¹. researchgate.net The presence of the furan (B31954) ring is indicated by characteristic C-O-C stretching vibrations, often seen around 1148 cm⁻¹, and C-H stretching of the furan ring protons. researchgate.net Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

Table 1: Expected FT-IR Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200-3600 | Strong, Broad |

| C-H Stretch | Aromatic/Furan | 3000-3100 | Medium |

| C=O Stretch | Aldehyde | 1650-1700 | Strong |

| C=C Stretch | Aromatic/Furan | 1450-1600 | Medium-Strong |

| C-O Stretch | Phenolic/Furan | 1150-1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of this compound, the non-polar bonds, such as the C=C bonds of the aromatic and furan rings, are expected to show strong signals. The aldehyde C-H stretch may also be visible. For the related molecule furan-2-carbaldehyde, characteristic C=O-H bands are found at 3125, 2855, and 2719 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu The phenolic hydroxyl (-OH) proton signal is also a singlet and can vary in chemical shift depending on concentration and solvent, but is often found between δ 4-10 ppm. ucl.ac.uk

The protons on the furan and benzene rings will exhibit characteristic splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons. The furan protons typically resonate between δ 6.0 and 7.5 ppm. organicchemistrydata.org The aromatic protons on the substituted benzene ring will show complex splitting patterns in the δ 6.5-8.0 ppm range. oregonstate.edu

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CHO | Aldehyde | 9.5 - 10.5 | Singlet |

| -OH | Phenolic Hydroxyl | 4.0 - 10.0 | Singlet |

| Ar-H | Benzene Ring | 6.5 - 8.0 | Multiplet |

| Fur-H | Furan Ring | 6.0 - 7.5 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately δ 190-200 ppm. wisc.edu The carbons of the benzene and furan rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. organicchemistrydata.org The carbon attached to the hydroxyl group (C-OH) will be shifted downfield compared to other aromatic carbons due to the oxygen's electronegativity. For instance, in 2-hydroxybenzaldehyde, the carbon signals appear at various points within this range, including a signal for the carbon attached to the hydroxyl group. hmdb.cahmdb.ca

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Aldehyde | 190 - 200 |

| C-O | Phenolic | 155 - 165 |

| C-C (Aromatic) | Benzene Ring | 115 - 140 |

| C-C/C-O (Heteroaromatic) | Furan Ring | 110 - 155 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₁₁H₈O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da). The stability of the aromatic and furan rings would be evident in the spectrum, with significant peaks corresponding to these structural units.

Electronic Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum of such a conjugated system is typically dominated by high-intensity π→π* transitions. The presence of the hydroxyl (-OH) group, an auxochrome, and the furan ring as part of the chromophore are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). This is due to the extension of the conjugated system and the electron-donating nature of the hydroxyl group.

For analogous compounds, such as other substituted 2-hydroxybenzaldehydes and furan-containing aromatic systems, the electronic absorption spectra generally exhibit distinct bands in the ultraviolet and visible regions. For example, theoretical studies on furan and its derivatives show that the primary electronic transition is of the π→π* type. nih.gov Similarly, salicylaldehyde (B1680747) derivatives also exhibit characteristic absorption bands corresponding to π→π* transitions, which are often sensitive to the solvent environment.

In the absence of direct experimental data for this compound, a detailed quantitative analysis of its electronic transitions is not possible. However, based on the analysis of structurally similar molecules, the following table provides a hypothetical representation of expected electronic absorption data.

Table 1: Hypothetical Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Hexane | ~280-320 | Not Available | π→π* |

| Ethanol | ~285-325 | Not Available | π→π* |

Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of compounds with similar structural motifs. Actual experimental values may vary.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to determine the precise wavelengths of maximum absorption, molar absorptivity values, and the effect of solvent polarity on the electronic transitions of this specific compound.

Computational and Theoretical Studies of 4 Furan 2 Yl 2 Hydroxybenzaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 4-(Furan-2-yl)-2-hydroxybenzaldehyde.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), can determine key structural parameters. mdpi.comnih.gov The process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov

Below is a table of selected optimized geometrical parameters typical of what would be obtained from a DFT calculation for a molecule like this compound, based on findings for related structures like 4-hydroxybenzaldehyde (B117250). mdpi.com

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) Note: These are example values based on similar structures and not experimental data for the title compound.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.23 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C-C (inter-ring) | ~1.47 Å |

| Bond Angle | C-C-H (aldehyde) | ~121° |

| Bond Angle | C-C-O (hydroxyl) | ~120° |

| Dihedral Angle | Furan-Benzene | ~0° - 20° |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. acadpubl.euresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the hydroxyl-substituted benzene (B151609) ring, which are the primary sites for electrophilic attack. The LUMO is likely concentrated on the electron-withdrawing benzaldehyde (B42025) group, particularly the carbonyl carbon, which is susceptible to nucleophilic attack. acadpubl.eu This distribution of frontier orbitals indicates that intramolecular charge transfer (ICT) from the furan-phenyl moiety to the aldehyde group is a key electronic feature. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: The following data is from a similar furan-containing compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, for illustrative purposes. acadpubl.eumalayajournal.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Gap (ΔE) | 4.0106 |

A relatively small energy gap, as seen in related compounds, suggests good chemical reactivity and potential for bioactivity. mdpi.comacadpubl.eu

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These indices are valuable for comparing the reactivity of different molecules and understanding their interaction mechanisms. mdpi.com

Table 3: Representative Global Reactivity Descriptors Note: Values are calculated using the illustrative data from Table 2.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.2769 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0053 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.6773 eV |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. nih.govnih.gov It transforms the complex delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and chemical bonds. q-chem.com

For this compound, NBO analysis is particularly useful for:

Confirming Hydrogen Bonding: It can quantify the strength of the intramolecular hydrogen bond between the hydroxyl group (donor) and the carbonyl oxygen (acceptor). This is achieved by analyzing the stabilization energy (E(2)) associated with the orbital overlap between the oxygen lone pair (n) and the antibonding orbital of the O-H bond (σ*).

Analyzing Charge Distribution: NBO provides a more chemically intuitive charge distribution (natural charges) than other methods, helping to identify electrophilic and nucleophilic sites. q-chem.com

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques like docking and dynamics simulations are used to explore how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action. nih.gov

The process involves placing the this compound molecule into the active site of a target protein and using a scoring function to evaluate the strength of the interaction. researchgate.net The binding affinity is often expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger, more favorable interaction. openmedicinalchemistryjournal.com Docking studies can predict key interactions, such as:

Hydrogen Bonds: With amino acid residues like serine, threonine, or histidine. The hydroxyl and carbonyl groups of the ligand are prime candidates for forming such bonds.

π-π Stacking: Between the aromatic furan or benzene rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: With nonpolar amino acid residues.

Table 4: Illustrative Molecular Docking Results Note: These are hypothetical results against a generic kinase target to illustrate the type of data generated in a docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -7.5 | ASP 145 | Hydrogen Bond (with -OH group) |

| LYS 88 | Hydrogen Bond (with C=O group) | ||

| PHE 144 | π-π Stacking (with furan ring) |

Such predictions provide a rational basis for understanding the molecule's potential biological activity and for designing more potent analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the use of molecular dynamics (MD) simulations to investigate the conformational dynamics of this compound. While computational methods are frequently employed to study the structural and dynamic properties of similarly structured molecules, dedicated MD simulation studies on this particular compound have not been reported in the accessible scientific literature.

Molecular dynamics simulations are a powerful computational tool used to model the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes, flexibility, and the energetic barriers between different rotational states. For a molecule like this compound, which possesses rotational freedom around the single bond connecting the furan and benzaldehyde rings, MD simulations could elucidate the preferred spatial arrangements and the dynamics of their interconversion.

A hypothetical molecular dynamics study of this compound would likely involve the following key parameters, which are standard in such computational investigations:

| Parameter | Description | Typical Values/Choices |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Explicit or implicit representation of the solvent environment (e.g., water). | TIP3P, SPC/E (explicit); GBSA, PBSA (implicit) |

| System Size | The number of atoms in the simulation box, including the solute and solvent molecules. | Varies depending on desired concentration and box dimensions. |

| Simulation Time | The total time duration for which the molecular motions are simulated. | Nanoseconds (ns) to microseconds (µs) |

| Temperature & Pressure | Thermodynamic conditions maintained during the simulation. | Typically 298 K (25 °C) and 1 atm |

| Analysis Metrics | Properties calculated from the simulation trajectory to describe conformational dynamics. | Dihedral angle distributions, Root Mean Square Deviation (RMSD), Radius of Gyration, Hydrogen bond analysis |

Detailed research findings from such a study would be expected to quantify the rotational energy barrier between the furan and benzaldehyde rings and identify the most stable conformers. This information is crucial for understanding how the molecule might interact with biological targets, as its three-dimensional shape is a key determinant of its activity.

Until specific molecular dynamics simulations are performed and published for this compound, a detailed, data-driven account of its conformational dynamics remains an area for future research.

Mechanistic Biological Investigations Excluding Clinical and Safety Data

Molecular Interactions in Anticancer Research

The furan (B31954) and benzaldehyde (B42025) moieties are found in numerous compounds investigated for their anticancer properties. nih.gov Research into molecules with these structural features suggests several mechanisms of action, including the targeting of critical cellular machinery and the modulation of pathways that control cell survival and proliferation.

While direct studies on 4-(Furan-2-yl)-2-hydroxybenzaldehyde are specific, research on structurally related compounds provides insight into potential molecular targets.

Tubulin Microtubules: Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis. nih.gov A synthetic furan-containing compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (designated 6f), was shown to inhibit the proliferation of various cancer cell lines, including HT-1080 fibrosarcoma cells. nih.gov Molecular docking studies indicated that this compound binds to the colchicine-binding site of tubulin, leading to microtubule depolymerization. nih.gov This suggests that other furan derivatives could possess similar tubulin-targeting capabilities.

Mitochondrial Complex I: The inhibition of mitochondrial respiratory chain complexes is another strategy in cancer research. While direct inhibition of mitochondrial complex I by this compound is not detailed in the available literature, other aldehydes, such as 4-oxonon-2-enal (4ONE), have been shown to be potent, irreversible inhibitors of mitochondrial aldehyde dehydrogenase (ALDH2), an enzyme crucial for cellular detoxification. nih.gov The inhibition of such mitochondrial enzymes can lead to cellular stress and dysfunction. Furthermore, studies on mitochondrial complex II indicate its crucial role in maintaining mitochondrial membrane potential under hypoxic conditions, a state often found in tumors. nih.gov

The anticancer effects of furan derivatives are often studied across various cancer cell lines, revealing their impact on specific cellular signaling pathways.

HCT-116 (Human Colorectal Cancer): In HCT-116 cells, various natural and synthetic compounds have been shown to induce apoptosis and cell cycle arrest. Extracts from Emilia sonchifolia triggered apoptosis by activating both intrinsic and extrinsic pathways, involving the upregulation of Fas, DR4, DR5, Bax, and PUMA proteins, and the release of cytochrome c from mitochondria. nih.gov Other studies on furan-2(5H)-one derivatives demonstrated that their proapoptotic activity could be modulated by specific chemical substitutions, leading to the activation of caspase-3 and downregulation of survivin. nih.gov Furthermore, compounds like cryptotanshinone (B1669641) have been shown to induce endoplasmic reticulum (ER) stress, which in turn mediates autophagy and apoptosis in HCT116 cells. frontiersin.org

MCF-7 (Human Breast Cancer): In the MCF-7 breast cancer cell line, the modulation of protein kinase C (PKC) pathways can determine whether a cell undergoes growth arrest or apoptosis. nih.gov Synthetic polyphenols have been reported to induce apoptosis in adriamycin-resistant MCF-7 cells through a p53-independent mechanism involving Bax expression, cytochrome c release, and the activation of caspases-9, -7, and -3. nih.gov These effects were also linked to the inhibition of glutathione (B108866) S-transferase pi (GSTπ), a factor in drug resistance. nih.gov

The table below summarizes key pathway modulation findings in relevant cancer cell lines by various agents, highlighting potential mechanisms for furan-containing compounds.

| Cell Line | Compound/Agent | Observed Effect | Potential Pathway Modulation | Citation |

| HCT-116 | Emilia sonchifolia Extract | Apoptosis | Activation of intrinsic and extrinsic apoptotic pathways (Fas, Bax, PUMA) | nih.gov |

| HCT-116 | Furan-2(5H)-one derivative (3b) | Apoptosis, Attenuated Clonogenic Potential | Down-regulation of survivin, activation of caspase-3 | nih.gov |

| HCT-116 | Cryptotanshinone | Apoptosis, Autophagy | Endoplasmic Reticulum (ER) Stress | frontiersin.org |

| MCF-7 | Phorbol esters (TPA) | G1 arrest or cell death (apoptosis) | Modulation of PKC isoforms, p53-independent GADD45 expression | nih.gov |

| MCF-7/ADR | 3-geranyl-phloroacetophenone | Apoptosis, Chemosensitization | p53-independent caspase activation, inhibition of GSTπ | nih.gov |

A primary goal of anticancer research is to identify compounds that can selectively inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Inhibition of Cell Proliferation: Furan-containing compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.gov For instance, derivatives of furan-2(5H)-one showed potent activity against the HCT-116 cell line, with IC₅₀ values as low as 1.4 µM. nih.gov Similarly, thiazolidinone compounds incorporating a furan moiety exhibited moderate to strong antiproliferative effects on human leukemia cell lines in a dose-dependent manner. nih.gov

Induction of Apoptosis: The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov Evidence for apoptosis includes morphological changes like cell shrinkage and DNA fragmentation. nih.govresearchgate.net Studies on furan derivatives confirm their ability to trigger this process. Flow cytometry analysis of leukemia cells treated with a furan-thiazolidinone derivative (5e) confirmed its ability to induce apoptosis. nih.gov In colon cancer cells, furan-2(5H)-one derivatives were also found to trigger cell death via apoptosis. nih.gov This apoptotic induction is often linked to the activation of caspases and the modulation of Bcl-2 family proteins. nih.govnih.gov

Elucidating Molecular Mechanisms of Antimicrobial Action

Hydroxybenzaldehyde derivatives, particularly those with a hydroxyl group ortho to the aldehyde, are recognized for their antimicrobial properties. nih.gov The furan ring is also a common feature in bioactive molecules with antibacterial and antifungal effects. researchgate.net

Research on compounds structurally similar to this compound, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), reveals potent antibacterial activity.

Susceptible Strains: HMB has demonstrated significant antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) against S. aureus was reported as 1024 µg/ml. nih.gov Schiff bases derived from hydroxybenzaldehydes have also shown activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Mechanisms of Inhibition: The primary mechanism of action for HMB against S. aureus appears to be the disruption of the cell membrane. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids. nih.gov Further evidence from scanning electron microscopy (SEM) analysis and fluorescence dye uptake assays confirmed that HMB compromises cell membrane integrity, leading to bacterial cell death. nih.gov Additionally, HMB was shown to eradicate approximately 80% of preformed MRSA biofilms. nih.gov

The antifungal properties of hydroxybenzaldehydes are well-documented, with their mechanism often linked to oxidative stress and membrane damage.

Susceptible Strains: 2-hydroxy-4-methoxybenzaldehyde (HMB) has shown potent antifungal activity against Fusarium graminearum, a significant plant pathogen, with a minimum inhibitory concentration (MIC) of 200 μg/mL. frontiersin.orgnih.gov Other studies documented its effectiveness against various seed-borne fungi, including Alternaria alternata, Fusarium oxysporum, and Pyricularia oryzae, with MIC values ranging from 350 µg/ml to 650 µg/ml. researchgate.net Furan-thiazole derivatives have also demonstrated strong antifungal action against Candida krusei and Candida parapsilosis. researchgate.net

The table below summarizes the antimicrobial activity of related benzaldehyde compounds.

| Compound | Organism | Effect | Mechanism | Citation |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (MRSA) | Bactericidal, Biofilm Eradication | Cell membrane disruption, leakage of intracellular contents | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | Fungicidal, Mycotoxin Inhibition | Cell membrane damage, lipid peroxidation, osmotic stress | frontiersin.orgnih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium proliferatum, Pyricularia oryzae | Fungistatic/Fungicidal | Not specified, significant inhibition | researchgate.net |

| Furan-Thiazole Derivative (3o) | Candida krusei, Candida parapsilosis | Fungicidal | Not specified, potent activity | researchgate.net |

Antioxidant Mechanism Studies

The antioxidant capacity of a compound is a critical indicator of its potential to mitigate oxidative stress, a key factor in numerous pathologies. This is often evaluated through its ability to scavenge free radicals and to reduce oxidized species.

Free Radical Scavenging Pathways (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating a compound's ability to act as a free-radical scavenger. The DPPH radical is stable and has a deep purple color, which fades to yellow upon receiving a hydrogen atom or an electron from an antioxidant molecule. nih.govnih.gov This color change, measured by spectrophotometry, indicates the compound's scavenging potential. nih.gov

Similarly, other furan-containing compounds, such as 2-arylbenzo[b]furans, have been shown to possess DPPH radical scavenging activity, which is attributed to the presence of free hydroxyl groups capable of donating a hydrogen atom. researchgate.net

Reducing Power Assays

The reducing power of a compound reflects its electron-donating capacity, another crucial aspect of its antioxidant activity. The ferricyanide (B76249) reducing power assay is commonly used for this evaluation. In this method, the antioxidant compound reduces ferric (Fe³⁺) ions in a potassium ferricyanide complex to ferrous (Fe²⁺) ions. nih.gov The resulting Fe²⁺ ions form a stable, blue-colored complex (Prussian blue) upon addition of ferric chloride, and the intensity of this color is proportional to the reducing power of the tested compound. nih.gov

In studies of the aforementioned 4-(furan-2-yl)-tetrahydropyrimidine derivatives, compounds 3d (Propyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and 3e (Butyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) were identified as the most potent reducing agents within the series, though they were weaker than the standards, ascorbic acid and gallic acid, and were classified as moderate reducing agents. nih.gov

Enzymatic Inhibition Mechanism Studies (e.g., Tyrosinase)

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production (melanogenesis). brieflands.com Its inhibition is a target for developing agents to treat hyperpigmentation disorders. nih.gov The inhibitory mechanism can be explored through kinetic analysis and cellular assays.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are essential to understand how a compound inhibits an enzyme. This involves determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor constant (Kᵢ), which measures the inhibitor's binding affinity.

Direct kinetic data for this compound is not available. However, research on structurally similar benzaldehyde derivatives offers valuable parallels. For example, 2,4-dihydroxybenzaldehyde , which shares the 2-hydroxybenzaldehyde core, has been identified as a potent, competitive inhibitor of mushroom tyrosinase. brieflands.com Competitive inhibitors typically bind to the enzyme's active site, preventing the substrate from binding. In contrast, another study on a series of 4-hydroxybenzaldehyde (B117250) derivatives found that a compound bearing a dimethoxyl phosphate (B84403) (compound 3c in the study) acted as a non-competitive inhibitor with a Kᵢ value of 0.0368 mM. researchgate.net Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. mdpi.com These findings suggest that the substitution pattern on the benzaldehyde ring significantly influences the type of inhibition. brieflands.com

Modulation of Melanin Synthesis and Cellular Tyrosinase Activity

Beyond inhibiting purified enzymes, it is crucial to assess a compound's effect within a cellular context, typically using B16 melanoma cells, a common model for studying melanogenesis. nih.govfrontiersin.org These assays measure the compound's ability to reduce melanin content and inhibit intracellular tyrosinase activity. researchgate.net

While there are no specific studies on this compound in B16 cells, numerous plant-derived compounds and synthetic agents have demonstrated the ability to suppress melanin production in these cells. nih.govnih.gov For example, 4-(phenylsulfanyl)butan-2-one was shown to decrease melanin content in B16-F10 cells in a dose-dependent manner and inhibit intracellular tyrosinase activity. mdpi.com The general mechanism involves the compound penetrating the cell and directly inhibiting tyrosinase or interfering with the signaling pathways that regulate the expression of melanogenesis-related genes. nih.gov

Neuroprotective Mechanism Investigations (e.g., in Alzheimer's disease models)

Neurodegenerative disorders like Alzheimer's disease are characterized by complex pathologies, including oxidative stress, neuroinflammation, and the aggregation of proteins like amyloid-beta (Aβ). nih.govfrontiersin.org Compounds with antioxidant and anti-inflammatory properties are therefore of great interest.

Investigations into the neuroprotective effects of this compound are not documented. However, studies on its core component, p-hydroxybenzaldehyde (p-HBA) , have shown promising results. In a Caenorhabditis elegans model of Alzheimer's disease, p-HBA demonstrated protective effects against Aβ-induced toxicity and oxidative stress. frontiersin.org The study found that p-HBA could promote the nuclear localization of DAF-16 and increase the expression of key antioxidant enzymes, suggesting a potential mechanism for its neuroprotective action. frontiersin.org

Furthermore, other furan-containing structures, such as 2-arylbenzo[b]furans, have been investigated as potential disease-modifying agents for Alzheimer's disease, showing neuroprotective and anti-neuroinflammatory effects in both in vitro and animal models. nih.gov These findings highlight the potential of the furan motif in the design of neuroprotective agents.

Applications in Advanced Chemical and Materials Science

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of reactive sites makes 4-(furan-2-yl)-2-hydroxybenzaldehyde a valuable precursor for a diverse range of more complex molecules. It serves as a scaffold upon which intricate molecular architectures, including Schiff bases, metal complexes, and various heterocyclic systems, can be constructed.

Synthesis of Schiff Bases and Metal Complexes

The most prominent application of this compound in synthesis is its reaction with primary amines to form Schiff bases, also known as imines or azomethines. This condensation reaction, first discovered by Hugo Schiff, involves the aldehyde group reacting with an amine to form a carbon-nitrogen double bond (>C=N-). nih.gov The reaction is typically straightforward and can be catalyzed by acid or heat. chemsociety.org.ng

The resulting Schiff base ligands are particularly significant in coordination chemistry. nih.gov The molecule's 2-hydroxy group, along with the newly formed imine nitrogen, creates a bidentate (NO) chelation site. This allows the ligand to bind strongly with a variety of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. chemsociety.org.ngnih.govdntb.gov.ua In some cases, the oxygen atom of the furan (B31954) ring can also participate in coordination, making the ligand potentially tridentate. nih.gov

The synthesis of a closely related ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, and its subsequent metal complexes demonstrates this principle. The ligand was found to chelate with metal ions in a mononegative bidentate fashion through the azomethine nitrogen and the deprotonated oxygen from the hydrazide moiety. dntb.gov.uanih.govresearchgate.net This highlights the robust capacity of the furan-aldehyde and hydroxy-aromatic combination to produce versatile ligands.

These metal complexes are of significant interest due to their unique electronic and steric properties, which can be fine-tuned by modifying the amine precursor or the metal center. This versatility makes them candidates for various applications, including catalysis and materials science. nih.govnih.gov

| Precursors | Product Type | Coordinating Atoms | Potential Metal Ions | Reference |

|---|---|---|---|---|

| This compound + Primary Amine (R-NH₂) | Schiff Base Ligand | Imine Nitrogen, Phenolic Oxygen | - | nih.govchemsociety.org.ng |

| Furan-2-carbaldehyde + 2-Aminobenzamide | Schiff Base Ligand | Tridentate (N, N, O) | - | nih.gov |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Schiff Base Ligand | Azomethine Nitrogen, Enolic Oxygen | - | nih.govresearchgate.net |

| Schiff Base from this compound | Metal Complex | N, O | Co(II), Ni(II), Cu(II), Zn(II) | chemsociety.org.ngnih.gov |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide Ligand | Metal Complex | N, O | Cu(II), Co(II), Ni(II), Zn(II) | dntb.gov.ua |

Derivatization for Novel Chemical Entities

Beyond Schiff base formation, this compound can be chemically modified at its other functional groups to generate a library of novel compounds. sinocurechem.com

Common derivatization strategies include:

Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, yielding 4-(furan-2-yl)-2-hydroxybenzoic acid. This transformation opens up further possibilities for esterification or amidation reactions. sinocurechem.com

Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester. For instance, methylation would produce 4-(furan-2-yl)-2-methoxybenzaldehyde. These modifications can alter the molecule's solubility, electronic properties, and coordinating ability. sinocurechem.com

Reactions at the Furan Ring: The furan ring itself can undergo various reactions, such as electrophilic substitution, although its reactivity is influenced by the other substituents on the benzene (B151609) ring.

These derivatization pathways allow chemists to systematically alter the molecule's structure to optimize it for specific applications, such as tuning its properties for use as an enzyme inhibitor or as a building block for more complex organic frameworks. sinocurechem.comgoogle.com

Synthesis of Heterocyclic Derivatives (e.g., pyrimidines, benzofurans)

The structural framework of this compound is an excellent starting point for the synthesis of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govgrowingscience.com

Benzofurans: The o-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of benzofurans. jocpr.com Numerous synthetic methods exist for constructing the fused furan ring. nih.govorganic-chemistry.orgrsc.org A common strategy involves reacting the phenolic hydroxyl group with a two-carbon unit, followed by intramolecular cyclization. For example, reaction with an α-haloketone (e.g., chloroacetone) followed by base-catalyzed ring closure can yield a substituted 4-(furan-2-yl)benzofuran. Catalytic methods involving palladium, nickel, or ruthenium are also widely employed for the efficient synthesis of benzofuran derivatives from such precursors. nih.govorganic-chemistry.org

Pyrimidines: Pyrimidines (1,3-diazines) are another important class of heterocycles that can be synthesized from aldehyde precursors. growingscience.combu.edu.eg A widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N unit like urea, thiourea, or guanidine. bu.edu.eg To use this compound in this context, it would first need to be converted into a suitable three-carbon fragment. This can be achieved through reactions such as a Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated ketone (a chalcone derivative), which then serves as the C-C-C precursor for cyclocondensation to form the pyrimidine ring. gsconlinepress.com

Catalytic Applications and Ligand Design

The Schiff bases derived from this compound are not just synthetic intermediates but are also crucial components in the design of ligands for catalysis. When these ligands coordinate with metal centers, they can form complexes that function as catalysts for a variety of organic transformations. nih.gov

The structure of the ligand plays a critical role in determining the catalytic activity and selectivity of the metal complex. The stereochemistry and electronic environment around the metal ion, which are dictated by the ligand, are key factors. By carefully choosing the amine component used to synthesize the Schiff base, chemists can create a diverse range of ligands with different steric bulk and electronic properties, thereby tuning the performance of the resulting catalyst.

For example, incorporating a chiral amine would lead to a chiral Schiff base ligand. The resulting metal complexes can be "chiral-at-metal," creating an asymmetric environment that is highly valuable for enantioselective catalysis, a cornerstone of modern pharmaceutical synthesis. rsc.org Metal complexes of furan-containing Schiff bases have been investigated for their potential in various catalytic reactions, leveraging the unique properties imparted by the furan moiety and the stable chelate ring formed with the metal. nih.gov

Emerging Applications in Materials Science (e.g., biopolymers)

There is growing interest in using renewable, bio-based resources to create new polymers and materials. rsc.orgrsc.org Both furan derivatives (like furfural and 2,5-furandicarboxylic acid) and natural phenols are recognized as valuable bio-based building blocks for polymer synthesis. nih.govnih.gov

This compound, combining both a furan and a phenol moiety, is well-positioned to serve as a monomer in this field.

Phenolic Resins: The phenolic part of the molecule can undergo polymerization reactions similar to those of phenol and formaldehyde to create furan-modified phenolic resins. Furan resins have been explored as potential substitutes for phenol-formaldehyde resins in applications like adhesives for plywood, where they can improve properties such as water resistance. ncsu.edu

Polyesters and Other Polymers: The furan ring is a key component in bio-based polyesters like polyethylene 2,5-furandicarboxylate (PEF), which is seen as a renewable alternative to petroleum-based PET. researchgate.net The functional groups on this compound could be modified (e.g., converting the aldehyde to an alcohol or acid) to create difunctional monomers suitable for step-growth polymerization to produce novel furan-containing polyesters, polyamides, or poly(Schiff base)s. researchgate.netnih.gov

Functional Polymers: The aldehyde group itself can be polymerized. For example, oxidative polymerization of 4-hydroxybenzaldehyde (B117250) has been used to synthesize oligo- and poly(4-hydroxybenzaldehyde). researchgate.net Applying similar methods to this compound could lead to functional polymers with pendant furan groups, offering sites for further modification, such as through Diels-Alder reactions. researchgate.net

The incorporation of this molecule into polymer backbones could impart desirable properties such as increased thermal stability and specific functionalities derived from the furan and phenol components. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-(Furan-2-yl)-2-hydroxybenzaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of structurally similar aldehydes, such as 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, involves refluxing starting materials (e.g., 2,4-dihydroxybenzaldehyde) with alkylating agents like 1,2-dibromopropane in dry acetone, using anhydrous potassium bicarbonate as a base. Reaction optimization includes monitoring reflux duration (e.g., 150 hours) and controlling stoichiometry to minimize side reactions. Post-synthesis purification via recrystallization in anhydrous ethanol or mixed solvents (dichloromethane/petroleum ether) is critical for isolating high-purity crystals .

Q. How can solubility data inform purification strategies for this compound?

- Methodological Answer : Solubility profiles of analogous compounds (e.g., 4-hydroxybenzaldehyde derivatives) indicate low water solubility (8.45 mg/mL at 25°C) but higher solubility in organic solvents like ethanol. Gradient recrystallization using mixed solvents (e.g., ethanol-water) or column chromatography with polar/non-polar solvent systems (e.g., dichloromethane:petroleum ether) can effectively remove impurities. Sublimation under reduced pressure is also viable for thermally stable derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying characteristic peaks for the aldehyde proton (~9.8–10.0 ppm) and furan ring protons (6.3–7.4 ppm). Fourier-transform infrared spectroscopy (FT-IR) detects key functional groups (C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹). Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT guide the study of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) predicts electronic transitions, frontier molecular orbitals, and reactive sites. For example, exact exchange terms in functionals improve accuracy for thermochemical properties (e.g., bond dissociation energies) and non-covalent interactions. Solvent effects can be modeled using polarizable continuum models (PCM) to simulate experimental conditions .

Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns between this compound and its structural analogs?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O–H⋯O with d = 2.61 Å, angle = 147°) and π-π stacking interactions (3.5–4.0 Å). Discrepancies in hydrogen bonding between analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) arise from substituent electronic effects. Refinement software like SHELXL (using SADABS for absorption correction) ensures precise bond-length/angle measurements. Comparative analysis of crystallographic data across derivatives identifies substituent-driven structural variations .

Q. What strategies are effective in designing transition metal complexes using this compound-derived Schiff bases?

- Methodological Answer : Condensation of the aldehyde with aminophenol derivatives forms tridentate Schiff base ligands. Metal coordination (e.g., Co(II), Cu(II)) is confirmed via UV-Vis (d-d transitions), ESR (for paramagnetic metals), and molar conductance. Biological activity (e.g., antioxidant, antimicrobial) is assessed using DPPH radical scavenging and agar diffusion assays. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes .

Q. How do methodological choices in crystallographic refinement impact structural interpretations of this compound derivatives?

- Methodological Answer : Software selection (e.g., SHELXTL vs. OLEX2) affects hydrogen atom placement and disorder modeling. For example, SHELXL’s riding model for H-atoms assumes isotropic displacement parameters (Uiso = 1.2Ueq(C)), while dynamic disorder in flexible groups (e.g., furan rings) requires anisotropic refinement. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry, ensuring data reliability .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported hydrogen bonding behavior between this compound and its analogs?

- Methodological Answer : Divergent hydrogen bonding (e.g., fewer bonds in this compound vs. multiple bonds in 4-hydroxy-3-methoxybenzaldehyde) arises from steric hindrance from the furan substituent. Computational modeling (DFT) and temperature-dependent crystallography can assess thermal motion effects. Repeating experiments under controlled humidity/temperature conditions minimizes environmental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.